molecular formula C10H5ClO2 B1296933 4-Chloronaphthalene-1,2-dione CAS No. 6655-90-9

4-Chloronaphthalene-1,2-dione

Cat. No. B1296933
CAS RN: 6655-90-9
M. Wt: 192.6 g/mol
InChI Key: MJUCWPGQCKMILF-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1,2-dione, also known as 4-chloro-1,2-naphthoquinone, is an organic compound that has received considerable attention in scientific research due to its unique physical and chemical properties. It belongs to a group of chemicals called the naphthoquinones (NQ), which are distributed throughout the animal and plant kingdom and can be biosynthesized .


Synthesis Analysis

The synthesis of 1,4-naphthoquinones, including 4-Chloronaphthalene-1,2-dione, often involves the oxidation of two atoms of the benzene ring in the α-position of the naphthalene nucleus . In most of the synthetic strategies, 2-hydroxynaphthalene-1,4-dione (lawsone) is the predominantly used raw material .


Molecular Structure Analysis

The molecular weight of 4-Chloronaphthalene-1,2-dione is 192.6 g/mol. The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .


Chemical Reactions Analysis

In the course of biological properties of quinone derivatives, the N(H)-, S- and S,S-substituted-1,4-naphthoquinones were synthesized by reactions of 2,3-dichloro-1,4-naphthoquinone with different amines .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

  • Study Focus : Investigated the solubility of derivatives of dichlone, including 2-(benzylamino)-3-chloronaphthalene-1,4-dione, in supercritical carbon dioxide.
  • Findings : Demonstrated solubility variations based on temperature and pressure, contributing to our understanding of the behavior of these compounds in different environments (Zacconi et al., 2017).

Crystal Structure Analysis

  • Study Focus : Analysed the crystal structure of 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione.
  • Findings : Provided detailed insights into the molecular structure, aiding in the understanding of its chemical properties and potential applications (Bayrak et al., 2018).

Nanomorphology in Solar Cells

  • Study Focus : Explored the use of 1-chloronaphthalene in bulk heterojunction solar cells.
  • Findings : Reported on the improved performance of solar cells due to optimized morphology, highlighting its potential in renewable energy technologies (Aïch et al., 2012).

Synthesis of Novel Compounds

  • Study Focus : Investigated the synthesis of new compounds, including thio-substituted aminonaphthoquinones.
  • Findings : Detailed the synthesis process and speculated on potential biological activities, indicating the compound's relevance in medicinal chemistry (Yıldız & Tuyun, 2018).

Metal Ion Detection

  • Study Focus : Explored the use of derivatives for the selective detection of Hg and Ni ions.
  • Findings : Demonstrated effective and selective ion detection, suggesting applications in environmental monitoring and industrial processes (Aggrwal et al., 2021).

Synthesis and Biological Activity

  • Study Focus : Synthesized new phthalazine-1,4-dione derivatives and evaluated their biological activity.
  • Findings : Provided insights into potential applications in biomedicine, particularly as antifungal and antibacterial agents (Ibrahim et al., 2009).

Safety And Hazards

The safety data sheet for 4-Chloronaphthalene-1,2-dione indicates that it can be harmful if ingested or inhaled . It is recommended to avoid dust formation and to use personal protective equipment when handling this chemical .

Future Directions

The global demand for 4-Chloronaphthalene-1,2-dione is presumed to reach a significant valuation by 2032 . It is used in a wide range of research and development activities, including the manufacture of liquid crystals and OLED materials . Its role in the production of pharmaceuticals used to treat a wide range of diseases is also noteworthy .

properties

IUPAC Name

4-chloronaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUCWPGQCKMILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342496
Record name 4-chloronaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronaphthalene-1,2-dione

CAS RN

6655-90-9
Record name 4-chloronaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Pancrazzi, G Maestri, R Maggi… - European Journal of …, 2021 - Wiley Online Library
We report herein a method for the oxidative dearomatization of phenols and bare polycyclic arenes into the corresponding quinoid derivatives using hydrogen peroxide. The reaction is …
G Lamoureux Lamontagne, M Alvarado Rojas… - 2018 - kerwa.ucr.ac.cr
The title compound, C18H24N2O, is the first example of a naphthoquinone imine derivative isolated in the 4-imine/2-amine tautomeric form having bulky alkyl substituents at the N atoms…
Number of citations: 2 www.kerwa.ucr.ac.cr
G Lamoureux, M Alvarado-Rojas… - Acta Crystallographica …, 2018 - scripts.iucr.org
The title compound, C18H24N2O, is the first example of a naphthoquinone imine derivative isolated in the 4-imine/2-amine tautomeric form having bulky alkyl substituents at the N atoms…
Number of citations: 1 scripts.iucr.org
F Pancrazzi - 2021 - repository.unipr.it
Questa tesi si muove con tre capitoli attraverso tutto il lavoro ei progetti portati a termine nei tre anni. Il primo capitolo riguarda l' ossidazione di fenoli e naftaleni adattando e …
Number of citations: 0 www.repository.unipr.it

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